2-Chloro-N-(1H-[1,2,4]triazol-3-yl)-acetamide
Overview
Description
2-Chloro-N-(1H-[1,2,4]triazol-3-yl)-acetamide is a chemical compound that belongs to the class of 1,2,4-triazole derivatives.
Mechanism of Action
Target of Action
It’s known that 1,2,4-triazole derivatives have been reported to show promising anticancer activities . They have been evaluated against various human cancer cell lines including MCF-7, Hela, and A549 . Molecular docking studies have been done to understand the mechanism and binding modes of these derivatives in the binding pocket of aromatase enzyme as a possible target .
Mode of Action
It’s known that 1,2,4-triazole derivatives are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Biochemical Pathways
1,2,4-triazole derivatives have been reported to have significant antibacterial activity
Pharmacokinetics
It’s known that the ability of 1,2,4-triazole derivatives to form hydrogen bonds with different targets can lead to the improvement of their pharmacokinetics .
Result of Action
1,2,4-triazole derivatives have been reported to show promising cytotoxic activity against various human cancer cell lines . This suggests that these compounds may induce cell death in cancer cells.
Action Environment
It’s known that the efficacy of chemotherapeutic agents can be influenced by various factors, including the tumor microenvironment and the presence of drug resistance mechanisms .
Biochemical Analysis
Biochemical Properties
Compounds containing the 1,2,4-triazole ring in their structure are known to exhibit multidirectional biological activity . They have been shown to interact with various enzymes, proteins, and other biomolecules, although the specific interactions of 2-Chloro-N-(1H-[1,2,4]triazol-3-yl)-acetamide have not been reported yet .
Cellular Effects
Some 1,2,4-triazole derivatives have shown promising cytotoxic activity against various cancer cell lines . These compounds have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-defined. It is known that 1,2,4-triazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the effects of similar compounds can change over time in laboratory settings, including changes in the compound’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been reported. Similar compounds have been shown to have varying effects at different dosages .
Metabolic Pathways
1,2,4-triazole derivatives are known to interact with various enzymes and cofactors .
Transport and Distribution
Similar compounds are known to interact with various transporters and binding proteins .
Subcellular Localization
Similar compounds are known to be directed to specific compartments or organelles based on their targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(1H-[1,2,4]triazol-3-yl)-acetamide typically involves the reaction of 1H-1,2,4-triazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(1H-[1,2,4]triazol-3-yl)-acetamide undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation and reduction: The triazole ring can participate in redox reactions under specific conditions.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydroxide, reducing agents like sodium borohydride, and oxidizing agents like hydrogen peroxide. The reactions are typically carried out under mild to moderate conditions to ensure the stability of the triazole ring .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield N-substituted acetamides, while oxidation can lead to the formation of triazole N-oxides .
Scientific Research Applications
Medicinal Chemistry: The compound has shown promising anticancer and antimicrobial activities. .
Agriculture: The compound’s antifungal properties make it a potential candidate for use as a fungicide in crop protection.
Materials Science: The triazole ring’s ability to form hydrogen bonds and coordinate with metal ions makes it useful in the design of novel materials with specific properties
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other 1,2,4-triazole derivatives such as:
Fluconazole: An antifungal agent used to treat various fungal infections.
Anastrozole: An aromatase inhibitor used in the treatment of breast cancer.
Flupoxam: A herbicide used in agriculture
Uniqueness
What sets 2-Chloro-N-(1H-[1,2,4]triazol-3-yl)-acetamide apart from these compounds is its unique combination of a chloroacetamide moiety with the triazole ring. This structural feature enhances its reactivity and allows for a broader range of chemical modifications, making it a versatile compound for various applications .
Properties
IUPAC Name |
2-chloro-N-(1H-1,2,4-triazol-5-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN4O/c5-1-3(10)8-4-6-2-7-9-4/h2H,1H2,(H2,6,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJTMQKUBHSDQHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=N1)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00300259 | |
Record name | 2-Chloro-N-(1H-[1,2,4]triazol-3-yl)-acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00300259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52938-49-5 | |
Record name | 52938-49-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135733 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Chloro-N-(1H-[1,2,4]triazol-3-yl)-acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00300259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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